Cas no 81323-59-3 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-)

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)- ist eine chiral synthetisierte Verbindung mit einer tert-Butoxycarbonyl (Boc)-geschützten Aminogruppe und einer Ketofunktion in Position 4. Die (2S)-Konfiguration gewährleistet hohe Stereoselektivität in peptidbasierten Synthesen. Die Boc-Schutzgruppe ermöglicht milde Deprotectionsbedingungen unter sauren Bedingungen, was die Verbindung besonders geeignet für empfindliche Peptidkupplungen macht. Der tert-Butylester erhöht die Löslichkeit in organischen Lösungsmitteln und verbessert die Handhabung während der Synthese. Diese Verbindung findet Anwendung als Zwischenprodukt in der Herstellung komplexer Peptidderivate und pharmazeutischer Wirkstoffe, wobei ihre chemische Stabilität und Reinheit entscheidende Vorteile bieten.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure
81323-59-3 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
CAS-Nr.:81323-59-3
MF:C13H23NO5
MW:273.325424432755
MDL:MFCD32694457
CID:704158
Update Time:2025-06-20

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
    • 1,1-Dimethylethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxobutanoate (ACI)
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate
    • MDL: MFCD32694457
    • Inchi: 1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
    • InChI-Schlüssel: IDTQQOOKLSBNKR-VIFPVBQESA-N
    • Lächelt: [C@@H](CC=O)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-1g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
1g
$680 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-5g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
5g
$1960 2023-09-07
eNovation Chemicals LLC
Y1055764-1g
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
$700 2024-07-24
1PlusChem
1P020LQK-1g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
1g
$398.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-100mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
100mg
¥884.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-250mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
250mg
¥1440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
¥3360.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
¥10800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-10g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
10g
¥16640.00 2024-07-28
eNovation Chemicals LLC
Y1055764-5g
tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
$1030 2025-02-25

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Referenz
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Referenz
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 -
1.2 Reagents: Triethylsilane Catalysts: Palladium
Referenz
Design, synthesis, and preliminary biological evaluation of a DNA methyltransferase-directed alkylating agent
Weller, Rachel L.; et al, ChemBioChem, 2006, 7(2), 243-245

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
1.2 -
1.3 -
1.4 -
1.5 -
1.6 -
1.7 Reagents: Triethylsilane Catalysts: Palladium
Referenz
Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an α-amino acid
Bergmeier, Stephen C.; et al, Journal of Organic Chemistry, 1993, 58(9), 2369-76

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Potassium bisulfate Solvents: Tetrahydrofuran
Referenz
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment
Schwickert, Marvin ; et al, Journal of Medicinal Chemistry, 2022, 65(14), 9750-9788

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referenz
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state
van Haren, Matthijs J.; et al, Organic & Biomolecular Chemistry, 2017, 15(31), 6656-6667

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Referenz
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referenz
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
4.4 Reagents: Water
Referenz
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referenz
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referenz
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane
Referenz
Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs
Wernic, Dominik; et al, Journal of Organic Chemistry, 1989, 54(17), 4224-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  rt
Referenz
Synthesis of 4-mercapto-L-lysine derivatives: Potential building blocks for sequential native chemical ligation
Pasunooti, Kalyan Kumar; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6268-6271

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ethyl chloroformate ,  Sodium borohydride
1.2 -
Referenz
Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile
Janey, Jacob M.; et al, Journal of Organic Chemistry, 2008, 73(8), 3212-3217

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Transition-State Analogues of Phenylethanolamine N-Methyltransferase
Mahmoodi, Niusha ; et al, Journal of the American Chemical Society, 2020, 142(33), 14222-14233

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 60 h, 40 °C
Referenz
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referenz
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
3.4 Reagents: Water
Referenz
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referenz
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Triethylamine ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Potassium tartrate Solvents: Ethyl acetate ,  Water ;  overnight, rt
Referenz
Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase
Christoff, Rebecca M.; et al, Bioorganic & Medicinal Chemistry, 2021, 52,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referenz
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Referenz
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
1.4 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.5 Reagents: Boron trifluoride etherate ;  2 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referenz
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.2 Reagents: Boron trifluoride etherate ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referenz
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  2 h, rt; cooled
1.2 Reagents: Sodium bicarbonate ;  10 min, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
3.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referenz
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
2.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
5.4 Reagents: Water
Referenz
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Raw materials

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preparation Products

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